

Radotinib complete cytogenetic response rates in clinical trials

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Compound Focus: Radotinib

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Efficacy Data and Clinical Trial Comparison

The table below summarizes the key efficacy endpoints from the pivotal RERISE Phase III clinical trial, which directly compared two doses of **radotinib** with imatinib [1] [2].

Trial Arm	CCyR by 12 Months	MMR by 12 Months	Early Molecular Response (3 months)	Discontinuation due to AEs
Radotinib 300 mg BID	91% [1] [2]	52% [1] [2]	86% [1]	9% [2]
Radotinib 400 mg BID	Not fully reported	46% [1] [2]	87% [1]	20% [2]
Imatinib 400 mg QD	77% [1] [2]	30% [1] [2]	71% [1]	6% [2]

Abbreviations: BID: twice a day; QD: once a day; CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; AEs: Adverse Events.

A more recent **network meta-analysis (published in 2024)** that included multiple tyrosine kinase inhibitors (TKIs) corroborates these findings, concluding that second-generation TKIs like **radotinib**, dasatinib, and nilotinib show advantages in improving MMR and CCyR rates over the first-generation imatinib [3].

Experimental Protocol & Methodological Details

For a professional audience, detailing the experimental design of the key trials is crucial. The following outlines the core methodology from the RERISE study and the subsequent network meta-analysis.

RERISE Phase III Clinical Trial Design

This is the primary source of head-to-head data for **radotinib** versus imatinib [1].

- **Study Design:** Multinational, open-label, randomized, parallel-group Phase III study.
- **Patient Population:** 241 adults with newly diagnosed, Philadelphia chromosome-positive (Ph+) CML in chronic phase.
- **Intervention Groups:** Patients were randomized (1:1:1) to receive:
 - **Radotinib** 300 mg twice daily
 - **Radotinib** 400 mg twice daily
 - Imatinib 400 mg once daily
- **Primary Endpoint:** Rate of **Major Molecular Response (MMR)** at 12 months.
- **Key Secondary Endpoints:** Included **Complete Cytogenetic Response (CCyR)** by 12 months, early molecular response (EMR) at 3 months, and safety.
- **Assessment Methods:**
 - **Molecular Response:** Measured using **Real-time Quantitative Polymerase Chain Reaction (RQ-PCR)** in a central laboratory. MMR was defined as $BCR-ABL1/ABL\% \leq 0.1\%$ on the international scale (IS) [1] [4].
 - **Cytogenetic Response:** Assessed via **bone marrow cytogenetic analysis**. CCyR was defined as **0% Philadelphia-positive metaphase cells** in at least 20 metaphases analyzed [1].

Network Meta-Analysis Methodology

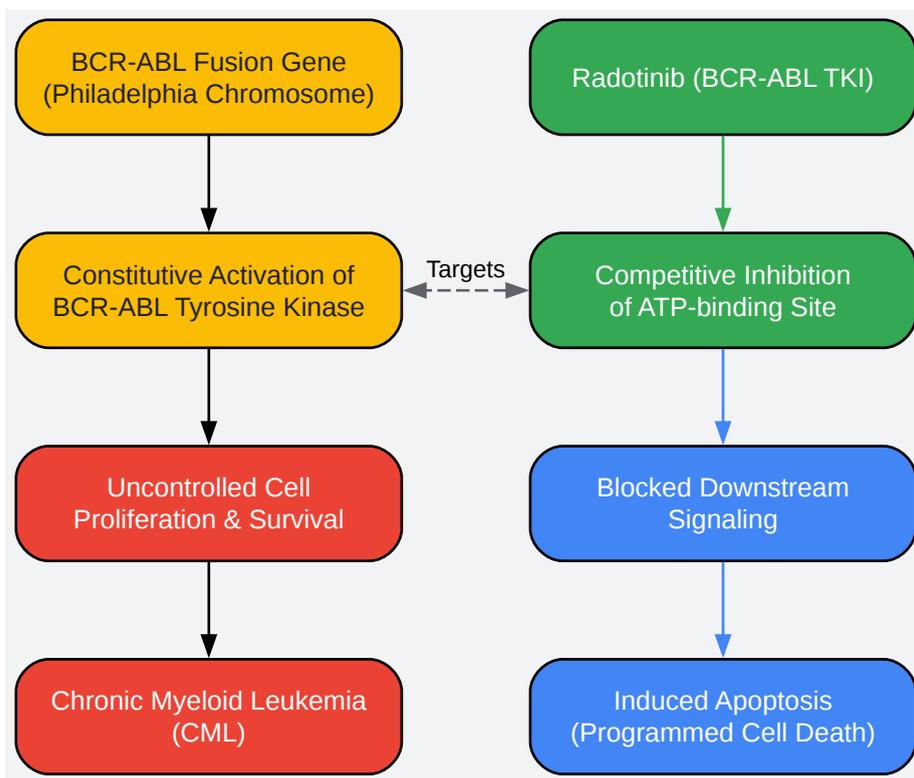
This analysis provides a broader context by comparing multiple TKIs indirectly [3].

- **Search Strategy:** Systematic search of databases (PubMed, Cochrane Library, Embase, CNKI, etc.) for Randomized Controlled Trials (RCTs) up to July 2023.

- **Inclusion Criteria:** RCTs comparing first-line TKIs (imatinib, dasatinib, nilotinib, **radotinib**, bosutinib, flumatinib) in adult CML patients.
- **Statistical Approach:** A frequentist network meta-analysis was performed to compare the efficacy and safety of different TKIs, reporting outcomes like MMR and CCyR with surface under the cumulative ranking (SUCRA) values.

Mechanism of Action and Signaling Pathway

Radotinib is a second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). The following diagram illustrates its targeted mechanism within the CML signaling pathway, which is central to its efficacy.



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Figure 1: Mechanism of **Radotinib** in Targeted CML Therapy. **Radotinib** binds to the ATP-binding site of the constitutively active BCR-ABL tyrosine kinase, blocking downstream signaling pathways that drive uncontrolled proliferation and promoting apoptosis in CML cells [1].

Summary for Drug Development Professionals

- **Efficacy Positioning:** **Radotinib** at 300 mg BID demonstrates **superior cytogenetic and molecular efficacy** over imatinib 400 mg QD, with faster and deeper responses [1] [3] [2].
- **Safety and Tolerability:** The **safety profile differs** from imatinib. While hematologic adverse events like neutropenia were less frequent with **radotinib**, non-hematologic events (e.g., rash, headache) were more common. The 300 mg dose showed better tolerability than the 400 mg dose [2].
- **Clinical Context:** The choice of TKI involves a **risk-benefit assessment**. **Radotinib** represents an effective first-line option, particularly where faster, deeper responses are a priority and its specific safety profile is manageable [3].

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